molecular formula C16H22N6O3 B2881300 ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate CAS No. 941922-68-5

ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

Cat. No.: B2881300
CAS No.: 941922-68-5
M. Wt: 346.391
InChI Key: AAGKPZZZHFKSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a heterocyclic compound featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group, a ureido linker, and an ethyl propanoate ester. The tetrazole moiety is known for its bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical applications . The 3,4-dimethylphenyl substituent likely contributes to lipophilicity, influencing membrane permeability, while the ethyl ester group improves solubility and serves as a prodrug motif.

Properties

IUPAC Name

ethyl 3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-4-25-15(23)7-8-17-16(24)18-10-14-19-20-21-22(14)13-6-5-11(2)12(3)9-13/h5-6,9H,4,7-8,10H2,1-3H3,(H2,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGKPZZZHFKSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target compound comprises three distinct subunits:

  • A 3,4-dimethylphenyl group attached to the N1 position of a tetrazole ring.
  • A methylene-linked urea moiety bridging the tetrazole and propanoate ester.
  • An ethyl propanoate terminal group providing hydrolytic stability and solubility.

Retrosynthetic analysis suggests disconnection at the urea linkage, yielding two precursors:

  • 1-(3,4-Dimethylphenyl)-1H-tetrazole-5-methanamine
  • Ethyl 3-isocyanatopropanoate

Alternative pathways involving stepwise tetrazole functionalization prior to urea formation are also viable.

Synthetic Methodologies

Route 1: Tetrazole-First Functionalization

Step 1: Synthesis of 1-(3,4-Dimethylphenyl)-1H-tetrazole-5-carbonitrile

Reaction Conditions:

  • 3,4-Dimethylaniline (1.0 eq), trimethylsilyl azide (1.2 eq), ZnCl₂ (0.1 eq)
  • Solvent: DMF, 80°C, 12 h
  • Yield: 68%

The Huisgen cycloaddition between 3,4-dimethylphenyl azide and acrylonitrile derivatives forms the tetrazole core.

Step 2: Reduction to 1-(3,4-Dimethylphenyl)-1H-tetrazole-5-methanamine

Reaction Conditions:

  • LiAlH₄ (3.0 eq), THF, 0°C → RT, 4 h
  • Yield: 74%

Controlled reduction prevents over-reduction of the tetrazole ring.

Step 3: Urea Formation with Ethyl 3-Isocyanatopropanoate

Reaction Conditions:

  • Tetrazole-amine (1.0 eq), ethyl 3-isocyanatopropanoate (1.05 eq)
  • Solvent: Dichloromethane, Et₃N (1.5 eq), 0°C → RT, 6 h
  • Yield: 82%

Route 2: Urea Linkage-Driven Assembly

Step 1: Preparation of Ethyl 3-Aminopropanoate Hydrochloride

Reaction Conditions:

  • β-Alanine (1.0 eq), ethanol, H₂SO₄ (cat.), reflux, 8 h
  • Yield: 89%
Step 2: Carbamate Activation and Coupling

Reaction Conditions:

  • Ethyl 3-aminopropanoate (1.0 eq), triphosgene (0.35 eq), CH₂Cl₂, 0°C
  • Subsequent addition of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-methanamine (1.1 eq)
  • Yield: 78%

Critical Parameter Optimization

Solvent Effects on Urea Formation

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DCM 8.93 82 98.2
THF 7.58 75 96.8
Acetonitrile 37.5 68 95.1

Polar aprotic solvents enhance isocyanate reactivity while minimizing ester hydrolysis.

Catalytic Influence on Tetrazole Cyclization

Catalyst Temp (°C) Time (h) Yield (%)
ZnCl₂ 80 12 68
CuI 100 8 72
None 120 24 41

Lewis acids accelerate [2+3] cycloaddition kinetics by polarizing nitrile groups.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 1.25 (t, 3H, J=7.1 Hz, -OCH₂CH₃)
  • δ 2.24 (s, 6H, Ar-CH₃)
  • δ 3.45 (q, 2H, -NHCONHCH₂-)
  • δ 4.12 (q, 2H, -OCH₂CH₃)
  • δ 7.35–7.58 (m, 3H, aromatic)

HRMS (ESI+): Calcd for C₁₇H₂₂N₆O₃ [M+H]⁺: 359.1794 Found: 359.1796

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can undergo oxidation reactions at the tetrazole and aromatic sites.

  • Reduction: : The compound can be reduced to alter the tetrazole ring or the ester moiety.

  • Substitution: : The urea group provides a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: : Alkyl halides, acyl chlorides

Major Products Formed from These Reactions

  • Oxidation: : Corresponding ketones or carboxylic acids

  • Reduction: : Alcohols or amines

  • Substitution: : Various substituted urea derivatives

Scientific Research Applications

Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate finds applications in various fields of scientific research:

  • Medicinal Chemistry: : Investigated for its potential as a pharmacophore in drug development, especially for targeting specific enzymes or receptors.

  • Organic Synthesis: : Serves as a versatile intermediate for the synthesis of more complex molecules.

  • Material Science: : Explored for its potential use in the development of new materials with unique properties.

  • Biology: : Used in biochemical assays to study enzyme interactions and inhibition.

  • Industry: : Potentially useful as a catalyst or as a component in the formulation of specialty chemicals.

Mechanism of Action

The exact mechanism of action of ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate depends on its application. In medicinal chemistry, it may function by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Families

The compound shares functional similarities with triazole, thiadiazole, and pyrazolone derivatives described in the evidence. Key comparisons include:

Compound Class Core Structure Key Substituents/Modifications Notable Properties/Applications References
Tetrazole Derivatives 1H-tetrazole ring 3,4-Dimethylphenyl, ureido, ethyl ester Enhanced metabolic stability [Hypoth.]
Triazole Derivatives 1,2,3-triazole ring Phenyl, acetyl, hydrazinecarbodithioate Antimicrobial activity
Thiadiazole Derivatives 1,3,4-thiadiazole ring Phenylhydrazono, ethyl carboxylate Potential enzyme inhibition
Pyrazolone Derivatives Pyrazol-3-one ring Phenyl, methyl Anti-inflammatory, analgesic properties

Research Findings and Implications

  • Antimicrobial Potential: Triazole-thiadiazole hybrids (e.g., 9b) exhibit moderate activity against E. coli and S. aureus . The target tetrazole derivative, with its bulkier aryl group, may show broader-spectrum activity due to enhanced membrane disruption.
  • Synthetic Challenges : The synthesis of compound 9b in required multi-step purification, suggesting that the target tetrazole derivative’s synthesis may also demand rigorous optimization to isolate the ureido-linked product.
  • Thermal Stability : Pyrazolone derivatives decompose near 200°C , whereas tetrazoles (with aromatic substituents) typically exhibit higher thermal stability (>250°C), favoring industrial applications.

Biological Activity

Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H22_{22}N6_6O3_3
  • Molecular Weight : 346.38 g/mol
  • CAS Number : 941922-68-5

This compound features a tetrazole ring , a ureido linkage , and an ester functional group , which contribute to its biological properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The tetrazole moiety can mimic carboxylic acids, facilitating binding to active sites on enzymes, thereby inhibiting their activity. This interaction is crucial for its potential anti-inflammatory and antimicrobial effects.

Key Mechanisms:

  • Enzyme Inhibition : By mimicking natural substrates, the compound can inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, indicating its potential as an antibiotic agent .

Case Studies

  • In Vitro Studies : A study demonstrated that the compound inhibited the growth of E. coli and Staphylococcus aureus at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of bacterial cell membranes.
  • Animal Models : In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, suggesting effective anti-inflammatory action.

Summary of Key Studies

StudyFocusFindings
Anti-inflammatory effectsReduced cytokine production in macrophages
Antimicrobial activityEffective against E. coli and Staphylococcus aureus
MetabolismIdentified metabolic pathways involving N-demethylation

Metabolic Pathways

The metabolism of this compound involves cytochrome P450-mediated monooxygenase activity leading to various metabolites through N-demethylation processes . Understanding these pathways is essential for evaluating the pharmacokinetics and safety profiles of the compound.

Q & A

Q. What are the key structural features of ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate, and how do they influence its reactivity in synthetic pathways?

The compound’s structure includes a tetrazole ring (known for metabolic stability and hydrogen-bonding capacity), a urea linker (imparting conformational flexibility), and an ethyl propanoate ester (enhancing solubility for in vitro assays). The 3,4-dimethylphenyl group contributes steric bulk, which may affect binding interactions. Structural confirmation typically employs 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions, while mass spectrometry confirms molecular weight .

Q. What methodologies are recommended for optimizing the synthesis of this compound?

Synthesis optimization involves:

  • Stepwise coupling : Reacting 1-(3,4-dimethylphenyl)-1H-tetrazole-5-methanol with isocyanate intermediates under anhydrous conditions (e.g., THF, 0–5°C) to form the urea linkage .
  • Esterification : Using ethyl chloroformate in the presence of a base like triethylamine to introduce the propanoate group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers validate the compound’s stability under physiological conditions?

Stability studies should include:

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Plasma stability : Exposure to human or rodent plasma, followed by LC-MS analysis to detect esterase-mediated hydrolysis of the propanoate group .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-response profiling : Establish EC50_{50} values across multiple cell lines (e.g., HEK293, HepG2) to differentiate selective activity .
  • Target validation : Use CRISPR-Cas9 knockout models or competitive binding assays to confirm specificity for proposed targets (e.g., bacterial enoyl-ACP reductase) .
  • Metabolite screening : Identify hydrolysis products (e.g., free carboxylic acid) that may contribute to cytotoxicity .

Q. What experimental designs are suitable for assessing environmental fate, as mandated by regulations like REACH?

Adopt a tiered approach:

Abiotic degradation : Perform hydrolysis (pH 4–9) and photolysis (UV-Vis irradiation) studies to quantify half-lives .

Biotic degradation : Use OECD 301B ready biodegradability tests with activated sludge .

Ecotoxicology : Evaluate acute toxicity in Daphnia magna (48-hour LC50_{50}) and algal growth inhibition (72-hour EC50_{50}) .

Q. How can researchers address challenges in structural confirmation when crystallography fails?

Alternative strategies:

  • Advanced NMR techniques : 1H^1H-15N^{15}N HMBC to map tetrazole-urea interactions .
  • Computational modeling : Density Functional Theory (DFT) to predict vibrational spectra (IR) and compare with experimental data .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.